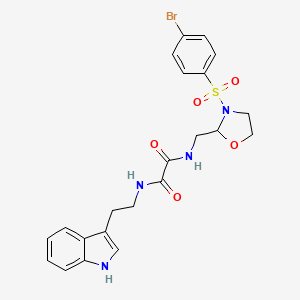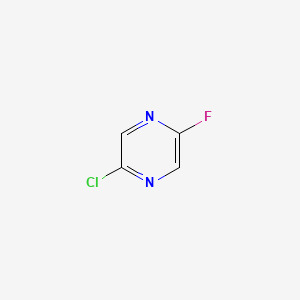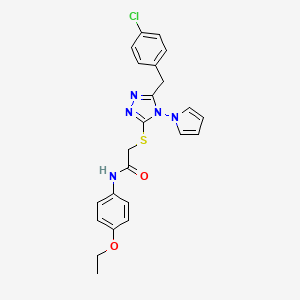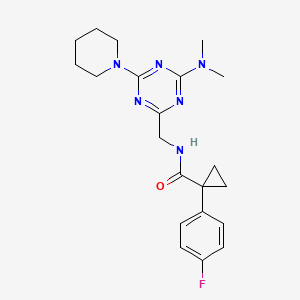
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic organic compound characterized by a triazine core, a dimethylamino group, a piperidine ring, and a cyclopropanecarboxamide linked to a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Triazine Core
Starting with cyanuric chloride, the first substitution is with a dimethylamine to form 4-(dimethylamino)-6-chloro-1,3,5-triazine.
Piperidine is introduced in the presence of a base, leading to the formation of 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine.
Attachment of the Cyclopropanecarboxamide Group
Using a coupling reagent like EDCI, 1-(4-fluorophenyl)cyclopropanecarboxylic acid is coupled with the previously formed triazine derivative to form this compound.
Industrial Production Methods
On an industrial scale, these reactions are typically conducted in large reactors with precise control over temperature, pressure, and pH. Catalysts and continuous flow processes are often used to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various reactions:
Oxidation: : Can be oxidized to form sulfoxides or sulfones under the right conditions.
Reduction: : The compound can be reduced to amines using hydrogenation techniques.
Substitution: : Nucleophilic substitution can occur, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like mCPBA or H2O2 in the presence of suitable solvents.
Reduction: : Catalysts like Pd/C with hydrogen gas.
Substitution: : Nucleophiles such as amines, thiols, and alcohols in polar aprotic solvents.
Major Products
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Conversion to respective amines.
Substitution: : Corresponding substituted triazine derivatives.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex molecules, particularly in drug design and development.
Biology
Medicine
Research into its potential as a therapeutic agent, particularly for its interaction with specific molecular targets.
Industry
Applications in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide interacts with molecular targets primarily through hydrogen bonding, van der Waals forces, and π-π interactions. Its mechanism involves binding to specific active sites, altering the function of target proteins or enzymes, and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-((4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-chlorophenyl)cyclopropanecarboxamide
Uniqueness
Dimethylamino and piperidine groups: provide distinctive electronic and steric properties, enhancing its binding affinity and specificity.
Fluorophenyl group: contributes to its metabolic stability and bioavailability.
The unique combination of functional groups in N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide makes it a versatile and valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O/c1-27(2)19-24-17(25-20(26-19)28-12-4-3-5-13-28)14-23-18(29)21(10-11-21)15-6-8-16(22)9-7-15/h6-9H,3-5,10-14H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXAAFTXFGOFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

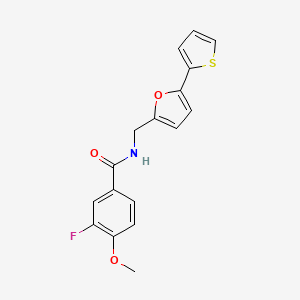
![ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970061.png)
![6-(3-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970062.png)
![2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2970063.png)
![5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2970064.png)
![3-Methoxy-4-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propoxy}benzaldehyde](/img/structure/B2970066.png)
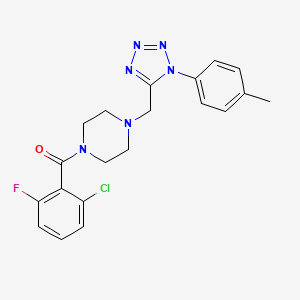

![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2970076.png)
![2-(naphthalen-2-yloxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2970077.png)
